![molecular formula C14H15N3O3 B14398382 Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 88694-38-6](/img/structure/B14398382.png)
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that features an azido group, an ester functional group, and a phenyl ring substituted with a prop-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, 4-hydroxybenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde to form an intermediate compound.
Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.
Final Product: The final step involves the esterification of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions involving the azido group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Esters: Resulting from nucleophilic substitution.
Alcohols and Ketones: Products of reduction and oxidation reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Wirkmechanismus
The mechanism of action of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate depends on the specific reactions it undergoes. For example:
Cycloaddition: The azido group reacts with alkynes to form triazoles, which can interact with biological targets.
Substitution: The ester group can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a cyano group instead of an azido group.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a fluorophenyl group and a cyano group.
3-Cyano-N-(prop-2-en-1-yl)benzamide: Features a benzamide group and a cyano group.
Uniqueness
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it a valuable compound for the synthesis of triazoles and other nitrogen-containing heterocycles.
Eigenschaften
CAS-Nummer |
88694-38-6 |
|---|---|
Molekularformel |
C14H15N3O3 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
ethyl 2-azido-3-(4-prop-2-enoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15N3O3/c1-3-9-20-12-7-5-11(6-8-12)10-13(16-17-15)14(18)19-4-2/h3,5-8,10H,1,4,9H2,2H3 |
InChI-Schlüssel |
HDYIUGZGESFKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC=C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)



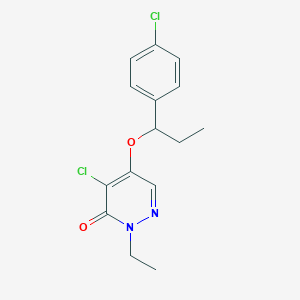
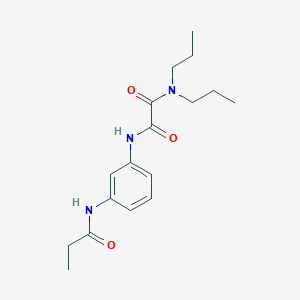

![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
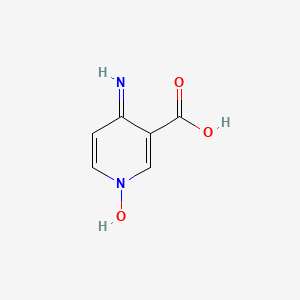
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
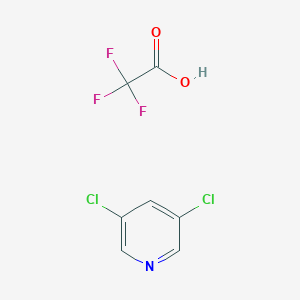
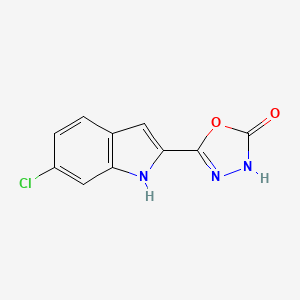
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
